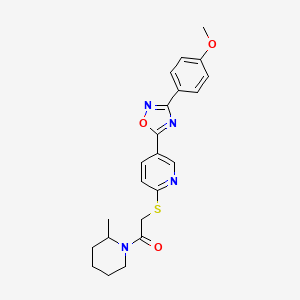
2-((5-(3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-1-(2-methylpiperidin-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((5-(3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-1-(2-methylpiperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C22H24N4O3S and its molecular weight is 424.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-((5-(3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-1-(2-methylpiperidin-1-yl)ethanone represents a novel class of oxadiazole derivatives that have garnered attention for their potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C19H23N3O2S, with a molecular weight of approximately 357.47 g/mol. The structure features a pyridinyl group linked to a thio moiety and an oxadiazole ring, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C19H23N3O2S |
| Molecular Weight | 357.47 g/mol |
| CAS Number | Not specified |
Biological Activity Overview
Research indicates that oxadiazole derivatives exhibit a broad spectrum of biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that compounds similar to the one in focus may disrupt bacterial cell membranes or inhibit key metabolic enzymes, leading to antimicrobial effects.
- Anticancer Properties : Oxadiazole derivatives have shown promise in inducing apoptosis in various cancer cell lines. Mechanistic studies have indicated that these compounds can activate apoptotic pathways by upregulating pro-apoptotic proteins like p53 and caspase-3 while downregulating anti-apoptotic factors .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several potential mechanisms have been proposed based on related compounds:
- Cell Cycle Arrest : Studies have shown that oxadiazole derivatives can induce cell cycle arrest in cancer cells, preventing proliferation and leading to apoptosis .
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer metabolism or DNA replication, contributing to its anticancer effects .
- Reactive Oxygen Species (ROS) Generation : Some oxadiazole derivatives increase ROS levels in cells, leading to oxidative stress and subsequent apoptosis .
Case Studies and Research Findings
Several studies have evaluated the biological activity of oxadiazole derivatives:
-
Anticancer Studies : A study on related oxadiazole derivatives demonstrated significant cytotoxicity against various cancer cell lines (e.g., MCF-7 and HepG2), with IC50 values indicating potent activity at low concentrations .
Compound Cell Line IC50 (µM) Mechanism Oxadiazole A MCF-7 15.63 Apoptosis induction Oxadiazole B HepG2 10.38 Cell cycle arrest - Antimicrobial Activity : Preliminary data suggest that similar compounds have shown efficacy against Gram-positive bacteria, indicating potential for development as antimicrobial agents .
属性
IUPAC Name |
2-[5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]sulfanyl-1-(2-methylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3S/c1-15-5-3-4-12-26(15)20(27)14-30-19-11-8-17(13-23-19)22-24-21(25-29-22)16-6-9-18(28-2)10-7-16/h6-11,13,15H,3-5,12,14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHCVFWJMDNCCPH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)CSC2=NC=C(C=C2)C3=NC(=NO3)C4=CC=C(C=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














